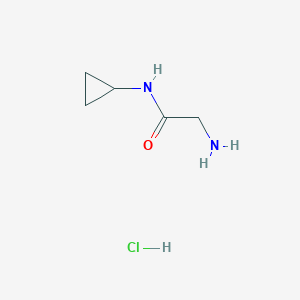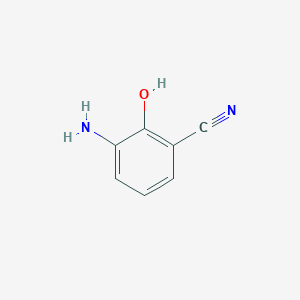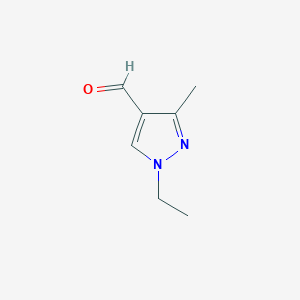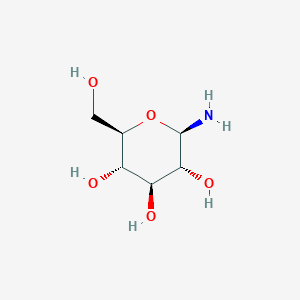
β-D-Glucopyranosylamine
Vue d'ensemble
Description
Beta-D-Glucopyranosylamine: is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by an amino group This compound belongs to the class of N-glycosides and is known for its significant biological and chemical properties
Applications De Recherche Scientifique
Chemistry: Beta-D-Glucopyranosylamine is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of glycosylated compounds and is used in the study of glycosylation reactions.
Biology: In biological research, beta-D-Glucopyranosylamine is used to study carbohydrate-protein interactions. It is also employed in the synthesis of glycopeptides and glycoproteins, which are important for understanding cellular processes and signaling pathways.
Medicine: It acts as an inhibitor of glycogen phosphorylase, an enzyme involved in glycogen breakdown, making it a promising candidate for the treatment of type 2 diabetes .
Industry: In the industrial sector, beta-D-Glucopyranosylamine is used in the production of biodegradable polymers and surfactants. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of various industrial products.
Mécanisme D'action
Target of Action
Beta-D-Glucopyranosylamine primarily targets the Glycogen Phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose. The enzyme catalyzes the rate-limiting step in glycogenolysis in cells .
Mode of Action
It is known to interact with its target, the glycogen phosphorylase, muscle form . This interaction could potentially inhibit the activity of the enzyme, thereby affecting the process of glycogenolysis .
Biochemical Pathways
The primary biochemical pathway affected by Beta-D-Glucopyranosylamine is the glycogenolysis pathway. By interacting with the Glycogen Phosphorylase, muscle form, it could potentially influence the breakdown of glycogen into glucose . This could have downstream effects on glucose metabolism and energy production in the body.
Result of Action
The molecular and cellular effects of Beta-D-Glucopyranosylamine’s action are largely dependent on its interaction with the Glycogen Phosphorylase, muscle form . By potentially inhibiting this enzyme, it could affect the process of glycogenolysis, thereby influencing glucose metabolism and energy production in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing beta-D-Glucopyranosylamine involves the condensation of glucose with ammonia or an amine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond.
Reductive Amination: Another method involves the reductive amination of glucose using an amine and a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of beta-D-Glucopyranosylamine often involves the use of enzymatic processes to ensure high specificity and yield. Enzymes such as glycosyltransferases can be employed to catalyze the formation of the glycosidic bond under controlled conditions, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-D-Glucopyranosylamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Beta-D-Glucopyranosylamine can participate in substitution reactions where the amino group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Oxidized derivatives such as glucosylamines.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted glucosylamines depending on the reagent used.
Comparaison Avec Des Composés Similaires
- N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine
- 2-(beta-D-glucopyranosyl)-5-methyl-1,3,4-oxadiazole
- 2-(beta-D-glucopyranosyl)-benzothiazole
- 2-(beta-D-glucopyranosyl)-benzimidazole
Comparison: Beta-D-Glucopyranosylamine is unique due to its specific glycosidic bond formation and its ability to inhibit glycogen phosphorylase. While similar compounds also exhibit biological activity, beta-D-Glucopyranosylamine’s structure allows for more stable interactions with enzymes and proteins, enhancing its efficacy in various applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223153 | |
| Record name | Glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7284-37-9 | |
| Record name | Glucopyranosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007284379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


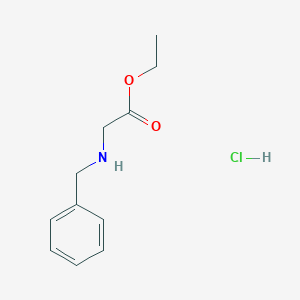
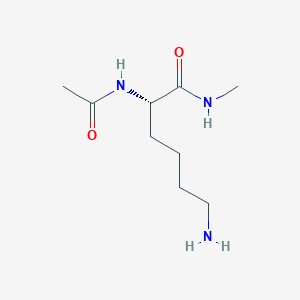
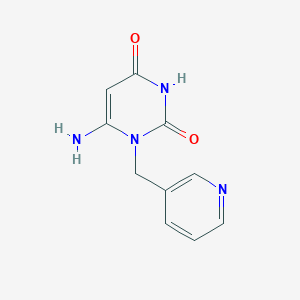

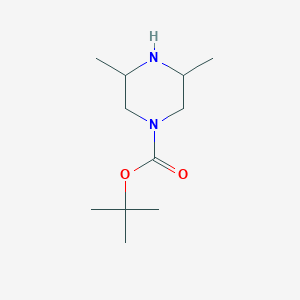
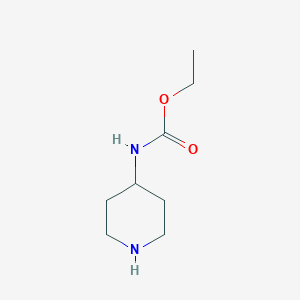

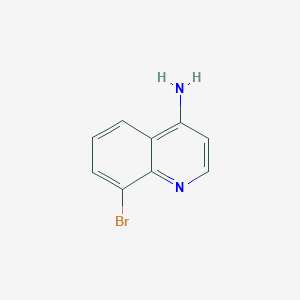
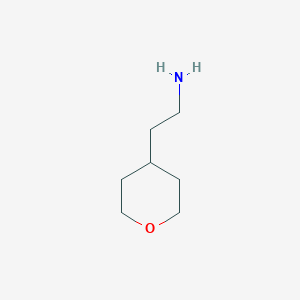

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)
